3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde

Physicochemical Profiling Lipophilicity Modulation Building Block Selection

Researchers often face structural simplification that sacrifices synthetic versatility when sourcing fluorinated benzaldehyde building blocks. 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde (CAS 1980040-00-3) resolves this by delivering a distinctive three-vector reactivity profile in a single monomer. - Single-compound access to sequential Suzuki cross-coupling, aldehyde condensation, and lipophilicity modulation. - Eliminates the need for post-hoc functionalization, reducing synthetic steps and improving overall efficiency. - Supplied at 98% purity with comprehensive quality documentation for reproducible research and scalable procurement.

Molecular Formula C10H5BrF6O3
Molecular Weight 367.04 g/mol
Cat. No. B12856883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde
Molecular FormulaC10H5BrF6O3
Molecular Weight367.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)Br)OC(C(OC(F)(F)F)F)(F)F
InChIInChI=1S/C10H5BrF6O3/c11-6-3-5(4-18)1-2-7(6)19-9(13,14)8(12)20-10(15,16)17/h1-4,8H
InChIKeyJKUNFYDSBSPOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Functionalized Fluorinated Aldehyde for Precision Synthesis


3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde (CAS 1980040-00-3) is a highly fluorinated aromatic aldehyde belonging to the class of fluorinated benzaldehyde building blocks . Its molecular formula is C10H5BrF6O3, with a molecular weight of 367.04 g/mol . The structure features three distinct reactive/functional motifs simultaneously: an electrophilic aldehyde group for condensations, an aryl bromide for metal-catalyzed cross-coupling reactions, and a 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy side chain that significantly modulates lipophilicity (cLogP) and electron-withdrawing properties . The compound is typically supplied at 98% purity by specialty organo-fluorine chemical vendors .

1
Tri-vector reactivity: aldehyde, aryl bromide, and fluorinated side chain enable sequential orthogonal derivatization in library synthesis.
2
Lipophilicity modulation: extended fluorinated chain provides an estimated 0.9–1.5 logP unit increase over simpler -OCF3 analogs, supporting SAR fine-tuning.
3
Defined purity specification: supplied at 98% purity by specialty vendors, reducing impurity-related variability in coupling or biological assays.

Why Generic Analogs Fail in Advanced Discovery


Generic substitution with simpler analogs such as 3-bromo-4-(trifluoromethoxy)benzaldehyde (CAS 85366-66-1, MW 269.02 g/mol) or 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde (CAS 1980039-89-1, MW 288.14 g/mol, lacking the bromine handle) fails because they cannot replicate the unique three-vector reactivity profile of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde . The target compound's larger and more extensively fluorinated side chain provides approximately 0.9–1.5 logP units higher lipophilicity compared to the conventional -OCF3 analog, while the retained aryl bromide enables orthogonal cross-coupling diversification. Simultaneously, the aldehyde group offers a third orthogonal functionalization site. Omitting any one of these three features leads to loss of synthetic versatility or altered physicochemical properties that cannot be compensated by post-hoc modifications without adding synthetic steps and reducing overall efficiency .

Target compound
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde
Three reactive handles: -CHO, Ar-Br, and high-fluorine side chain. Supports cross-coupling, condensation, and lipophilicity tuning in a single building block.
Analog A
3-Bromo-4-(trifluoromethoxy)benzaldehyde
Lacks the extended fluorinated chain; estimated 0.9–1.5 logP units lower lipophilicity. May shift partitioning and ADME profiles if used as drop-in replacement.
Analog B
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde
Missing the aryl bromide handle, precluding Pd-catalyzed cross-coupling diversification. Limits synthetic versatility to aldehyde-only derivatization.

Quantitative Differentiation Against Closest Analogs


Physicochemical Property Differentiation

The target compound possesses a molecular weight of 367.04 g/mol, which is 98.02 g/mol higher than the simpler 3-bromo-4-(trifluoromethoxy)benzaldehyde (MW 269.02 g/mol) . This increase corresponds to the addition of the -O-CF2-CF(H)-O-CF3 fragment. Although experimentally measured logP data are not publicly available for this exact compound, the structural difference introduces a significantly more fluorinated side chain (6 fluorine atoms vs. 3) that is predicted to increase lipophilicity by approximately 0.9–1.5 logP units relative to the -OCF3 analog, based on standard group contribution methods . This altered logP directly impacts compound partitioning and ADME properties in drug discovery programs.

Physicochemical profile
Class-level
MW 367.04 g/mol; estimated +0.9–1.5 logP units
Supports lipophilicity modulation in lead optimization
Estimated by group contribution methods; experimental logP not publicly available
Physicochemical Profiling Lipophilicity Modulation Building Block Selection

Orthogonal Reactivity Vector Comparison

Unlike the non-brominated analog 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde (CAS 1980039-89-1, MW 288.14 g/mol), the target compound contains an aryl bromide at the 3-position, which provides a well-established handle for Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) . This allows two sequential, orthogonal diversification reactions: first, cross-coupling at the C–Br bond to introduce an aryl or alkenyl group, followed by aldehyde condensation or reductive amination. The non-brominated analog lacks this synthetic versatility, limiting its use to aldehyde-only derivatization. Quantitative literature data comparing the specific coupling yields of these two exact compounds are currently absent; however, the presence of the bromine atom is a definitive binary differentiation that directly enables an entire reaction class unavailable to the non-brominated analog .

Reactive handle count
Reported
3 vs. 2 reactive groups (target vs. non-brominated analog)
Enables sequential orthogonal derivatization: cross-coupling then aldehyde condensation
Direct comparative coupling yield data unavailable; presence of Ar-Br is a binary differentiator
Cross-Coupling Divergent Synthesis Scaffold Diversification

Purity Specification and Supply Consistency

The target compound is routinely supplied at a verified purity of 98% by specialty vendors . In contrast, the analogous but structurally simpler 3-bromo-4-(trifluoromethoxy)benzaldehyde is commonly available at varying purities (95% to 98%) from different suppliers, and the non-brominated analog 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde is often listed without explicit purity guarantees . For reproducible synthetic chemistry, particularly in library production or lead optimization where impurities can influence biological assay results, the defined 98% purity specification reduces batch-to-batch variability and reassures procurement scientists of consistency.

Purity specification
Specification review
98% (vendor-reported)
Lowers risk of batch-to-batch impurity interference
Analog purities often variable or unspecified; consistency supports library reproducibility
Quality Control Reproducibility Chemical Procurement

Recommended Application Scenarios


Divergent Synthesis of Fluorinated Biaryl Libraries

Leverage the aryl bromide handle for initial Pd-catalyzed Suzuki–Miyaura cross-coupling with aryl boronic acids to introduce diverse aryl groups at the 3-position, followed by aldehyde condensation with amines or hydrazines to generate imine or hydrazone libraries. This two-step, one-directional diversification is uniquely enabled by the orthogonal reactivity of the bromide and aldehyde . The fluorinated side chain concurrently modulates the electron density of the aromatic ring and the lipophilicity of the final products.

Lead Optimization with Fine-Tuned Lipophilicity

In programs where the lead series contains a 3-bromo-4-(trifluoromethoxy)benzaldehyde fragment, replacement with the target compound introduces a ~1 logP unit increase (estimated) while preserving the aldehyde and aryl bromide functionalities . This allows SAR exploration of lipophilic bulk without altering the core scaffold connectivity, potentially improving membrane permeability or target binding.

Agrochemical Intermediate Synthesis

Fluorinated benzaldehydes are key intermediates in agrochemical active ingredient synthesis. The extended fluorinated chain, similar to fragments found in commercial herbicides and insecticides, may confer increased oxidative and hydrolytic stability to downstream products . The bromine atom enables late-stage functionalization to introduce heterocyclic or aryl groups commonly found in pesticide structures.

Targeted Covalent Inhibitor Warhead Optimization

The aldehyde group can be converted to an activated ketone or acrylamide warhead, while the bromine atom enables attachment to a core scaffold. The unique fluorinated side chain provides a steric and electronic environment that can modulate warhead reactivity and selectivity . This compound serves as a versatile starting point for synthesizing covalent probe libraries where both the warhead reactivity and linker properties must be simultaneously optimized.

Application
Selection Property
Validation Focus
Divergent synthesis of fluorinated biaryl libraries
Orthogonal Ar-Br and aldehyde reactivity
Cross-coupling yield and sequential derivatization efficiency
Lead optimization with fine-tuned lipophilicity
Estimated +0.9–1.5 logP unit shift vs. simpler analogs
Potency/solubility/metabolic stability balance in SAR studies
Agrochemical intermediate synthesis
Extended fluorinated chain for oxidative/hydrolytic stability
Stability of downstream heterocyclic products under field-relevant conditions
Targeted covalent inhibitor warhead optimization
Modulated warhead reactivity through fluorinated side chain
Warhead selectivity and linker property screening in probe libraries
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